Home > Products > Screening Compounds P106866 > 4-(Trifluoromethyl)phenyl butyrate
4-(Trifluoromethyl)phenyl butyrate - 1215536-86-9

4-(Trifluoromethyl)phenyl butyrate

Catalog Number: EVT-3227714
CAS Number: 1215536-86-9
Molecular Formula: C11H11F3O2
Molecular Weight: 232.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-1-[4-(Trifluoromethyl)phenyl]ethanol

Compound Description: (R)-1-[4-(Trifluoromethyl)phenyl]ethanol is a crucial chiral intermediate in the synthesis of chemokine CCR5 antagonists, a class of drugs that block the CCR5 receptor involved in HIV entry into cells. It is often produced through biocatalytic asymmetric reduction of 4-(trifluoromethyl)acetophenone. []

Relevance: This compound shares the core 4-(trifluoromethyl)phenyl structure with the target compound, 4-(trifluoromethyl)phenyl butyrate. The key difference lies in the butyrate ester side chain of the target compound being replaced with a hydroxyethyl group. []

4-(Trifluoromethyl)acetophenone

Compound Description: 4-(Trifluoromethyl)acetophenone serves as a common starting material for synthesizing various pharmaceutical compounds, including (R)-1-[4-(trifluoromethyl)phenyl]ethanol, a key intermediate for CCR5 antagonists. []

Relevance: This compound is structurally similar to 4-(trifluoromethyl)phenyl butyrate, with the butyrate ester group replaced by a methyl ketone. This structural similarity highlights the versatility of the 4-(trifluoromethyl)phenyl moiety in medicinal chemistry. []

3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (S,S,R-5)

Compound Description: This complex chiral molecule demonstrates promising multi-target antidiabetic potential. It exhibits inhibitory activity against α-glucosidase, α-amylase, PTP1B, and exhibits radical scavenging properties against DPPH. []

Relevance: This compound incorporates the 4-(trifluoromethyl)phenyl motif present in 4-(trifluoromethyl)phenyl butyrate, embedded within a larger, stereochemically defined structure. This inclusion suggests the potential utility of the 4-(trifluoromethyl)phenyl group in designing compounds with antidiabetic properties. []

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates

Compound Description: This class of compounds represents a novel series of α-glucosidase inhibitors synthesized via a green, one-pot Kabachnik-Fields reaction. They are structurally characterized by a diethylphosphonate group linked to a central carbon atom, which also bears an aryl group and an amino substituent. []

Relevance: Although structurally distinct from 4-(trifluoromethyl)phenyl butyrate, this class of compounds highlights the significance of the 4-(trifluoromethyl)phenyl moiety in medicinal chemistry, particularly in the development of antidiabetic agents, albeit with modifications to the core structure. []

1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-2-pyrazoline Derivatives

Compound Description: This family of compounds, derived from chalcone derivatives, exhibits noteworthy anti-inflammatory activity, surpassing the potency of indomethacin in some cases. They also possess antioxidant and antidiabetic properties. []

Relevance: The presence of the 4-(trifluoromethyl)phenyl group within the pyrazoline ring system, structurally distinct from 4-(trifluoromethyl)phenyl butyrate, further emphasizes the versatility of this substituent in medicinal chemistry for various therapeutic applications. []

5-aryl-N-[4-(trifluoromethyl)phenyl]-1,3,4-oxadiazol-2-amines

Compound Description: This series of compounds demonstrates significant anticancer activity against various cancer cell lines, including melanoma, leukemia, colon, lung, CNS, ovarian, renal, breast, and prostate cancer. Certain derivatives also exhibit promising antioxidant activity. []

Relevance: The incorporation of the 4-(trifluoromethyl)phenyl group as a substituent on the oxadiazole ring, differing from the ester linkage in 4-(trifluoromethyl)phenyl butyrate, again highlights its utility in constructing biologically active molecules, particularly in the domain of cancer therapy and antioxidant development. []

(E)-4-(2-(6-(2,6-Dichloro-4-(trifluoromethyl)phenyl)-4-methyl-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamido)adamantan-1-carboxamide (KR-67607)

Compound Description: KR-67607 acts as a novel, selective inhibitor of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1). It exhibits protective effects in a benzalkonium chloride-induced dry eye syndrome rat model. []

Relevance: The presence of the 4-(trifluoromethyl)phenyl group, although within a structurally distinct scaffold compared to 4-(trifluoromethyl)phenyl butyrate, further emphasizes the broad application of this moiety in medicinal chemistry. []

3-(aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones

Compound Description: This series of Mannich bases exhibits potent inhibitory effects against carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These enzymes play crucial roles in various physiological processes, making this class of compounds interesting candidates for further drug development. []

Relevance: These compounds, while structurally distinct from 4-(trifluoromethyl)phenyl butyrate, demonstrate the significance of incorporating the 4-(trifluoromethyl)phenyl moiety within different molecular frameworks to achieve desirable biological activities. []

trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)

Compound Description: Mavatrep represents a potent and selective transient receptor potential vanilloid 1 (TRPV1) antagonist, showing efficacy in treating pain in preclinical models. It effectively blocks capsaicin-induced Ca2+ influx in cells expressing recombinant human TRPV1 channels. []

Relevance: Despite being structurally distinct from 4-(trifluoromethyl)phenyl butyrate, Mavatrep highlights the significance of the 4-(trifluoromethyl)phenyl group in medicinal chemistry, especially in developing analgesics targeting the TRPV1 receptor. []

Overview

4-(Trifluoromethyl)phenyl butyrate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which in turn is connected to a butyrate moiety. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique electronic properties imparted by the trifluoromethyl group.

Source and Classification

4-(Trifluoromethyl)phenyl butyrate can be classified as an aromatic ester. It belongs to the family of compounds known for their potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances lipophilicity and metabolic stability, making such compounds valuable in drug design.

Synthesis Analysis

Methods and Technical Details

The synthesis of 4-(Trifluoromethyl)phenyl butyrate typically involves several steps, including the introduction of the trifluoromethyl group and the formation of the ester bond.

  1. Introduction of Trifluoromethyl Group: This can be achieved through various methods, such as:
    • Electrophilic Aromatic Substitution: Using trifluoromethylating agents like trifluoromethyl iodide or sulfur tetrafluoride in the presence of a Lewis acid catalyst.
    • Transition Metal-Catalyzed Reactions: Such as using palladium-catalyzed cross-coupling reactions involving aryl halides and trifluoromethyl sources.
  2. Formation of Butyrate Moiety: The ester bond can be formed by reacting the resulting 4-(Trifluoromethyl)phenol with butyric acid or its derivatives under acidic or basic conditions.

For example, a common method involves:

  • Reacting 4-(Trifluoromethyl)phenol with butyric anhydride in the presence of a base like pyridine to yield 4-(Trifluoromethyl)phenyl butyrate.
Molecular Structure Analysis

Structure and Data

The molecular formula for 4-(Trifluoromethyl)phenyl butyrate is C12H11F3O2. Its structure includes:

  • A phenyl ring substituted with a trifluoromethyl group.
  • A butyrate functional group attached via an ester linkage.

The compound exhibits a three-dimensional structure that influences its reactivity and interaction with biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

4-(Trifluoromethyl)phenyl butyrate can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to yield 4-(Trifluoromethyl)phenol and butyric acid.
  2. Transesterification: This compound can react with alcohols to form corresponding esters, which is useful in synthetic organic chemistry.
  3. Nucleophilic Substitution: The presence of the trifluoromethyl group can influence the reactivity towards nucleophiles, allowing for further functionalization.
Mechanism of Action

Process and Data

The mechanism of action for 4-(Trifluoromethyl)phenyl butyrate, particularly in biological contexts, often involves its interaction with specific enzymes or receptors. The trifluoromethyl group can enhance binding affinity due to increased hydrophobic interactions and electronic effects, potentially leading to altered pharmacokinetics.

For instance, in drug development, compounds with trifluoromethyl groups are often designed to improve metabolic stability and reduce clearance rates, which can enhance therapeutic efficacy.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Relevant Data or Analyses

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly employed to characterize this compound, providing insights into its structural features and purity levels.

Applications

Scientific Uses

4-(Trifluoromethyl)phenyl butyrate has potential applications in:

  • Pharmaceutical Development: As a building block for designing new drugs with enhanced properties.
  • Material Science: In the formulation of advanced materials due to its unique electronic properties.
  • Chemical Research: As a reagent in organic synthesis for various transformations owing to its reactivity profile.
Introduction

Structural Analogs of Butyrate in Therapeutic Contexts

Butyrate derivatives, particularly aryl esters, constitute a critical pharmacological strategy to overcome the limitations of native butyrate, including its rapid hepatic metabolism, poor systemic bioavailability, and unfavorable organoleptic properties. 4-(Trifluoromethyl)phenyl butyrate shares significant structural homology with 4-phenylbutyrate (4-PBA), an FDA-approved drug for urea cycle disorders, differing only by the addition of the strongly electron-withdrawing trifluoromethyl group on the phenyl ring. This modification significantly alters the molecule’s electronic distribution, lipophilicity (cLogP ≈ 3.2), and steric bulk compared to 4-PBA (cLogP ≈ 1.8) or sodium butyrate (cLogP ≈ 0.6). Such properties potentially enhance membrane permeability and resistance to enzymatic hydrolysis [3] [6].

Therapeutic analogs like 4-PBA demonstrate dose-dependent pleiotropy relevant to understanding 4-(Trifluoromethyl)phenyl butyrate:

  • Low-Dose Effects (0.5 mM): Promote mitochondrial biogenesis in C2C12 myotubes via upregulation of PPARGC1A (encoding PGC-1α) and TFAM, increasing oxygen consumption rates (OCR) and mitochondrial network integrity. This mirrors butyrate’s induction of PGC-1α in colonic epithelia [2] [3].
  • High-Dose Effects (10 mM): Inhibit histone deacetylases (HDACs), leading to chromatin remodeling, cell cycle arrest, and apoptosis in cancer models. Notably, this overlaps with butyrate’s HDAC inhibitory activity but contrasts with low-dose mitochondrial enhancement [3] [4].

Table 1: Functional Comparison of Key Butyrate Structural Analogs [2] [3] [4]

CompoundPrimary Structural FeatureKey Documented MechanismsBiological Contexts Studied
Sodium ButyrateStraight-chain SCFAHDAC inhibition; FFAR2/3 agonism; Energy substrateColonic epithelial homeostasis; Cancer
4-Phenylbutyrate (4-PBA)Phenyl group at carboxyl terminusER stress chaperone; HDAC inhibition; Mitochondrial biogenesisMetabolic disease; Cancer; Urea disorders
AR420626Synthetic small moleculeSelective FFAR3/GPR41 agonismEpithelial barrier protection; Diabetes
CATPBTrifluoromethyl-phenyl derivativeFFA2 receptor antagonismMetabolic inflammation; Cancer studies
4-(Trifluoromethyl)phenyl butyratePara-trifluoromethyl phenyl esterTheorized: Enhanced metabolic stability; Targeted HDAC inhibition; Mitochondrial modulationLimited direct studies; Inferred from analogs

Receptor-mediated signaling represents another critical facet. While butyrate activates Free Fatty Acid Receptors (FFAR2/GPR43, FFAR3/GPR41), 4-(Trifluoromethyl)phenyl butyrate’s bulky aromatic group likely precludes significant engagement with these receptors. This is supported by studies showing that selective FFAR3 agonists (e.g., AR420626) replicate butyrate’s mitochondrial-stabilizing effects in epithelia, whereas FFA2 antagonists (e.g., CATPB) show inconsistent activity in cancer models [2] [4]. Consequently, 4-(Trifluoromethyl)phenyl butyrate may exert effects primarily through receptor-independent pathways, such as intracellular HDAC inhibition or direct metabolic modulation, akin to 4-PBA’s actions in resolving ER stress and enhancing BCAA catabolism [3].

Pathobiont-Epithelial Interactions in Gut Homeostasis

The gut epithelium constitutes a dynamic barrier whose integrity is perpetually challenged by commensal microbes and occasional pathobionts—commensal bacteria with opportunistic pathogenic potential. Adherent-Invasive Escherichia coli (AIEC), notably strain LF82, exemplifies a pathobiont linked to Crohn’s disease pathology. AIEC infection triggers profound mitochondrial network fragmentation in human colonic epithelial cells (e.g., T84 cell line, primary organoids) within 4–6 hours. This fission is mediated by Drp1 activation and subsequent loss of mitochondrial membrane potential (ΔΨm), culminating in increased epithelial permeability and bacterial translocation—a hallmark of inflammatory bowel disease (IBD) exacerbation [2].

Butyrate and its derivatives play a critical protective role against pathobiont-induced barrier dysfunction:

  • Mitochondrial Stabilization: Co-treatment with butyrate (10 mM) significantly reduces AIEC-LF82-induced mitochondrial fission in T84 cells and organoids. This is mechanistically linked to the preservation of ΔΨm, enhanced PGC-1α expression (a master regulator of mitochondrial biogenesis), and reduced oxidative stress [2].
  • Metabolic Reprogramming: Butyrate alters AIEC metabolism itself, suppressing bacterial glucose uptake and increasing succinate secretion. This metabolic shift potentially attenuates AIEC virulence and epithelial damage [2].
  • Barrier Fortification: Crucially, butyrate’s effect on mitochondrial integrity translates functionally to reduced AIEC transcytosis across epithelial monolayers. This effect is demonstrably mediated via FFAR3/GPR41 signaling, as the specific agonist AR420626 phenocopies butyrate’s protection, while pertussis toxin (Gᵢ inhibitor) abrogates it [2].

Beyond direct mitochondrial modulation, butyrate derivatives enhance barrier function through mucosal reinforcement. Butyrate induces Kruppel-like factor 4 (KLF4), driving goblet cell differentiation and mucin-2 (MUC2) production—key components of the protective mucus layer. This mechanism impedes pathobiont adhesion and access to the epithelium. Furthermore, butyrate stimulates the secretion of antimicrobial peptides (AMPs), including β-defensins and RegIIIγ, partly via GPR43-dependent pathways, providing a chemical barrier against invasive microbes [6]. These findings suggest that 4-(Trifluoromethyl)phenyl butyrate, leveraging enhanced stability, could potentially sustain localized concentrations sufficient for prolonged mucosal protection and pathobiont containment within the gut microenvironment.

Research Gaps in Microbial Metabolite-Mediated Mitochondrial Regulation

Despite compelling evidence for butyrate and related compounds in mitochondrial regulation, significant mechanistic and translational gaps persist concerning synthetic derivatives like 4-(Trifluoromethyl)phenyl butyrate:

  • Dose-Response Complexity: The biphasic effects of butyrate analogs pose a major challenge. Physiological (low mM) concentrations of 4-PBA enhance mitochondrial function and biogenesis, while supraphysiological doses impair it [3]. For 4-(Trifluoromethyl)phenyl butyrate, rigorous dose-ranging studies are absent. Determining the therapeutic window where mitochondrial benefits (e.g., PGC-1α induction, fusion promotion) occur without inducing cytotoxic or HDAC-inhibitory effects is crucial. This requires assessment of OCR, ECAR (glycolysis), mitochondrial membrane potential, and network morphology (fission/fusion balance) across concentrations in relevant cell types (enterocytes, immune cells) [2] [3].

  • Cell-Type Specificity: Current data primarily derive from intestinal epithelial models (T84 cells, organoids) or myotubes. The effects on immune cell mitochondria—critical regulators of gut inflammation—are unexplored. Macrophages, dendritic cells, and T cells exhibit distinct mitochondrial dynamics and metabolic programs. Whether 4-(Trifluoromethyl)phenyl butyrate differentially modulates mitophagy, ROS signaling, or immunometabolism (e.g., itaconate production) in these cells remains unknown. Given the compound’s predicted lipophilicity, its cellular uptake kinetics and intracellular distribution likely differ from butyrate, potentially leading to unique immunomodulatory profiles [2] [6].

  • Microbiome-Metabolite Interdependence: Dysbiosis in IBD involves depletion of butyrogenic bacteria (e.g., Faecalibacterium prausnitzii, Roseburia spp.). This creates a double insult: loss of endogenous butyrate production and increased epithelial susceptibility to pathobionts. Synthetic butyrate analogs could compensate, but their impact on the residual microbiota’s metabolic output is uncharacterized. Does 4-(Trifluoromethyl)phenyl butyrate, or its hydrolysis products (trifluoromethylphenol, butyrate), selectively inhibit pathobiont growth (like phenylbutyrate reduces Salmonella burden) or alter the metabolic landscape (e.g., pH, SCFA ratios) in ways that indirectly influence epithelial mitochondrial function? Integrated in vitro gut microbiome-epithelium co-culture systems coupled with metabolomics are needed [2] [6] [8].

Table 2: Key Research Gaps in Mitochondrial Regulation by Butyrate Analogs [2] [3] [6]

Research GapCurrent LimitationsRecommended ApproachesRelevance to 4-(Trifluoromethyl)phenyl butyrate
Dose-Dependent EffectsBiphasic responses (beneficial vs. toxic) poorly mappedHigh-content imaging of mitochondrial dynamics; Seahorse assays across concentration gradients; HDAC activity assaysDefine therapeutic window for mitochondrial protection vs. risk of off-target cytotoxicity
Cell-Type SpecificityData confined largely to epithelial cells and myotubesMitochondrial functional assays in immune cells (macrophages, T cells); Metabolic flux analysisDetermine immunometabolic impact beyond epithelial barrier
Microbiome-Metabolite CrosstalkImpact of analogs on commensal microbial metabolism unknownGnotobiotic models; Metagenomics/metatranscriptomics with metabolite supplementation; Co-culturesAssess ecological consequences and indirect epithelial effects
Signaling SpecificityRole of FFAR3 vs. HDAC vs. other targets unresolvedCRISPR-Cas9 KO of FFAR3/HDACs; Use of selective agonists/antagonists (AR420626, CATPB)Elucidate primary molecular targets and signaling hierarchy
Structural OptimizationSAR for mitochondrial effects not establishedSynthesis of focused libraries; In vitro screening for PGC-1α induction & OCR enhancementGuide development of next-gen derivatives with optimized efficacy
  • Signaling Target Ambiguity: While FFAR3 agonism via AR420626 recapitulates butyrate’s mitochondrial stabilization [2], the contribution of HDAC inhibition—a hallmark of high-dose butyrate and 4-PBA—to mitochondrial effects at lower doses is unclear. Does 4-(Trifluoromethyl)phenyl butyrate exhibit altered HDAC isoform selectivity or potency compared to its precursors? Furthermore, potential engagement with other targets like PERK (a key UPR sensor regulating mitochondrial metabolism under stress) or Nrf2 (modulated by butyrate) warrants investigation, particularly given the compound’s potential to induce mild electrophilic or metabolic stress due to its trifluoromethyl group [3] [9]. Deconvoluting these pathways requires target-specific pharmacological tools and genetic knockdown/knockout models.

Addressing these gaps is imperative for rationally developing 4-(Trifluoromethyl)phenyl butyrate or its optimized derivatives as therapies targeting mitochondrial dysfunction in conditions like IBD, where epithelial bioenergetics are compromised.

Properties

CAS Number

1215536-86-9

Product Name

4-(Trifluoromethyl)phenyl butyrate

IUPAC Name

[4-(trifluoromethyl)phenyl] butanoate

Molecular Formula

C11H11F3O2

Molecular Weight

232.2 g/mol

InChI

InChI=1S/C11H11F3O2/c1-2-3-10(15)16-9-6-4-8(5-7-9)11(12,13)14/h4-7H,2-3H2,1H3

InChI Key

IDGYDYQFJMGMOV-UHFFFAOYSA-N

SMILES

CCCC(=O)OC1=CC=C(C=C1)C(F)(F)F

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.